N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dioxane ring, an indole moiety, and an acetamide group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
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Formation of the Dioxane Ring: : The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols and ketones. For instance, 5,5-dimethyl-4-(propan-2-yl)-1,3-dioxane can be prepared by reacting 2,2-dimethyl-1,3-propanediol with acetone in the presence of an acid catalyst.
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Synthesis of the Indole Derivative: : The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
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Coupling Reactions: : The final step involves coupling the dioxane and indole derivatives with an acetamide group. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the acetamide and dioxane rings, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), and sulfonating agents (e.g., SO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-diones, while reduction of the acetamide group can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety, in particular, is known to bind to various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-methyl-1H-indol-3-yl)acetamide: This compound differs by a methyl group on the indole moiety.
N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-ethyl-1H-indol-3-yl)acetamide: This variant has an ethyl group instead of a phenyl group on the indole moiety.
Uniqueness
The uniqueness of N-{3-[5,5-dimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide lies in its combination of structural features. The presence of both a dioxane ring and an indole moiety in the same molecule provides a distinctive set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H32N2O4 |
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Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C31H32N2O4/c1-19(2)28-31(3,4)18-36-30(37-28)21-13-10-14-22(17-21)32-29(35)27(34)25-23-15-8-9-16-24(23)33-26(25)20-11-6-5-7-12-20/h5-17,19,28,30,33H,18H2,1-4H3,(H,32,35) |
InChI Key |
KIQQSTXFWQUDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(COC(O1)C2=CC(=CC=C2)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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